Hydroxy-PEG2-methylamine Hydroxy-PEG2-methylamine Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.
Brand Name: Vulcanchem
CAS No.: 282551-10-4
VCID: VC0530191
InChI: InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3
SMILES: CNCCOCCOCCO
Molecular Formula: C7H17NO3
Molecular Weight: 163.21 g/mol

Hydroxy-PEG2-methylamine

CAS No.: 282551-10-4

Cat. No.: VC0530191

Molecular Formula: C7H17NO3

Molecular Weight: 163.21 g/mol

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxy-PEG2-methylamine - 282551-10-4

Specification

CAS No. 282551-10-4
Molecular Formula C7H17NO3
Molecular Weight 163.21 g/mol
IUPAC Name 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3
Standard InChI Key OJIGMRILIXVTEA-UHFFFAOYSA-N
SMILES CNCCOCCOCCO
Canonical SMILES CNCCOCCOCCO
Appearance Solid powder

Introduction

Chemical and Structural Properties of Hydroxy-PEG2-Methylamine

Molecular Characteristics

Hydroxy-PEG2-methylamine consists of a short PEG chain (two ethylene glycol units) terminated by a hydroxyl group and a methylamine moiety. Its IUPAC name, 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol, reflects this structure. The compound’s Standard InChIKey (OJIGMRILIXVTEA-UHFFFAOYSA-N) and SMILES (CNCCOCCOCCO) provide precise identifiers for computational modeling and database referencing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₇NO₃
Molecular Weight163.21 g/mol
AppearanceSolid powder
Purity>97% (HPLC)
SolubilityWater, DMSO, DCM, DMF

The compound’s hydroxyl group enables etherification or esterification reactions, while the methylamine group participates in amide bond formation with carboxylic acids or Schiff base reactions with aldehydes/ketones . This dual functionality makes it adaptable for multi-step syntheses in drug development.

Synthetic Applications in Bioconjugation

Role in PEGylation Strategies

PEGylation, the attachment of PEG chains to therapeutic molecules, remains a cornerstone of biopharmaceutical optimization. Hydroxy-PEG2-methylamine’s short PEG spacer reduces immunogenicity while maintaining efficient conjugation kinetics. For example:

  • Antibody-Drug Conjugates (ADCs): The methylamine group reacts with carboxylic acids on monoclonal antibodies (mAbs) to form stable amide bonds, enabling precise drug-to-antibody ratios (DARs) .

  • Protein Stabilization: PEGylation of interferon-α using similar PEG derivatives extended its half-life from 4 hours to 40 hours in clinical trials.

Drug Delivery System Enhancements

Solubility and Pharmacokinetics

The hydrophilic PEG spacer in Hydroxy-PEG2-methylamine significantly improves drug solubility. For instance:

  • Taxol Derivatives: Conjugation with PEG2-methylamine increased water solubility of paclitaxel analogs by 15-fold, reducing Cremophor EL-related toxicities.

  • Circulation Time: PEGylated liposomal doxorubicin (Doxil®) exhibits a 55-hour half-life compared to 30 minutes for free doxorubicin, demonstrating PEG’s pharmacokinetic benefits .

Nanotechnology Integration

In nanoparticle-based delivery systems, Hydroxy-PEG2-methylamine functionalizes surfaces to prevent opsonization. A 2024 study showed that PEG2-modified gold nanoparticles had a 90% reduction in macrophage uptake compared to unmodified particles .

Comparative Analysis with Related PEG Derivatives

Table 2: Functional PEG2 Linkers in Biomedical Research

CompoundFunctional GroupsApplicationReference
Hydroxy-PEG2-methylamine-OH, -NHCH₃ADC synthesis, solubility
Hydroxy-PEG2-CH2COOH-OH, -COOHPROTAC linkers
Boc-NH-PEG2-CH2COOH-Boc, -COOHSemaglutide intermediates
FA/PPP-NH2-g-PEG-NH2, folateCancer cell imaging

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